molecular formula C11H18N2O4S3 B2769770 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2415632-47-0

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2769770
CAS No.: 2415632-47-0
M. Wt: 338.46
InChI Key: SIRZTGVGEJKPRK-UHFFFAOYSA-N
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Description

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes a dithiepan ring, an oxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. The process begins with the formation of the dithiepan ring, followed by the introduction of the oxazole ring and the sulfonamide group. Specific reagents and catalysts are used at each stage to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine derivative.

Scientific Research Applications

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group may inhibit enzyme activity by binding to the active site, while the oxazole ring can interact with nucleic acids or proteins, affecting their function. The dithiepan ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(3-thienyl)acetamide
  • N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-naphthalen-2-yloxyacetamide
  • N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(1-naphthalenyl)acetamide

Uniqueness

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxazole and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S3/c1-8-10(9(2)17-13-8)20(15,16)12-5-11(14)6-18-3-4-19-7-11/h12,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRZTGVGEJKPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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